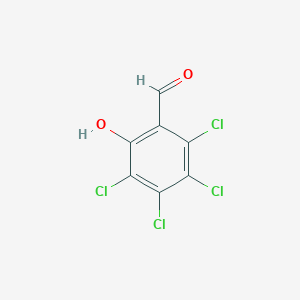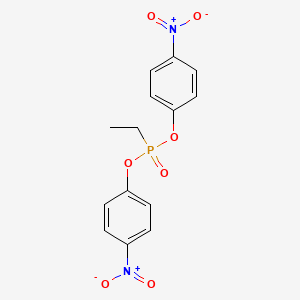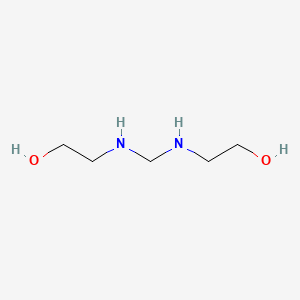
1,7-Dihydroxy-3,5-diazaheptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,7-Dihydroxy-3,5-diazaheptane is an organic compound that features two hydroxyl groups and two nitrogen atoms within a seven-carbon chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-dihydroxy-3,5-diazaheptane can be achieved through several methods. One common approach involves the reaction of 1,7-dibromoheptane with hydroxylamine under basic conditions to form the corresponding diazaheptane derivative. This intermediate is then subjected to hydrolysis to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
1,7-Dihydroxy-3,5-diazaheptane undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Halogenated or alkylated derivatives.
科学的研究の応用
1,7-Dihydroxy-3,5-diazaheptane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as a biomimetic ligand for metal ion removal from aqueous solutions.
Medicine: Explored for its potential therapeutic properties, including its ability to chelate metal ions.
Industry: Utilized in the synthesis of polymers and other advanced materials.
作用機序
The mechanism of action of 1,7-dihydroxy-3,5-diazaheptane involves its ability to chelate metal ions through its hydroxyl and nitrogen groups. This chelation process can disrupt metal-dependent biological processes, making it useful in various applications, including metal ion removal and therapeutic interventions .
類似化合物との比較
Similar Compounds
1,7-Difluoro-1,1,3,5,7,7-hexanitro-3,5-diazaheptane: A compound with similar structural features but different functional groups.
N,N’-Bis(2,3-dihydroxybenzoyl)-1,7-diazaheptane: Another diazaheptane derivative with catechol groups.
特性
CAS番号 |
40717-21-3 |
|---|---|
分子式 |
C5H14N2O2 |
分子量 |
134.18 g/mol |
IUPAC名 |
2-[(2-hydroxyethylamino)methylamino]ethanol |
InChI |
InChI=1S/C5H14N2O2/c8-3-1-6-5-7-2-4-9/h6-9H,1-5H2 |
InChIキー |
XZJUASXMYAARPY-UHFFFAOYSA-N |
正規SMILES |
C(CO)NCNCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,1'-[2-Chloro-2-(4-methoxyphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14673605.png)
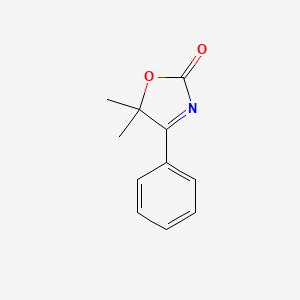

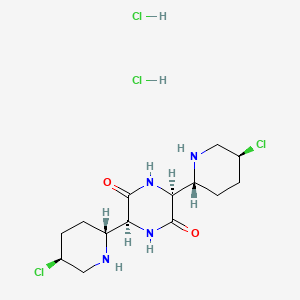

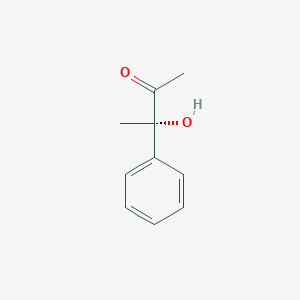

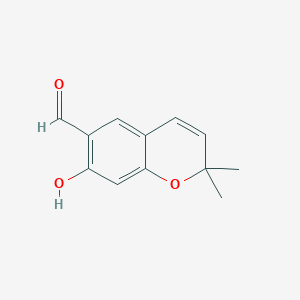
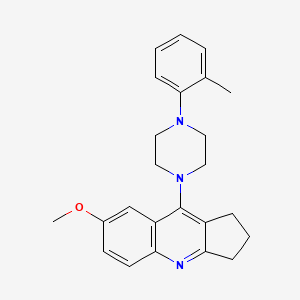
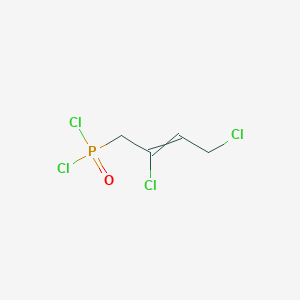
![4-methyl-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline](/img/structure/B14673651.png)
